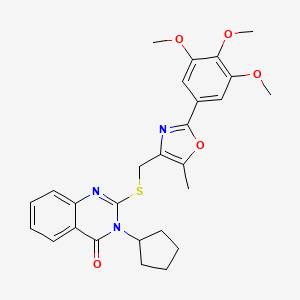

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

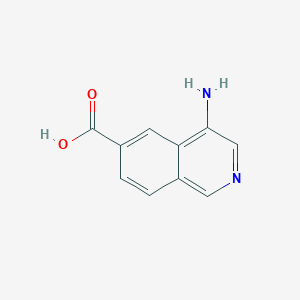

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H26Cl2N4O3 and its molecular weight is 561.46. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several novel quinoline and pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains. For example, compounds with fluoro-substituted coumarin rings along with fluoro-substituted phenyl rings demonstrated potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ansari & Khan, 2017; Patel, Patel, & Barat, 2010).

Antioxidant Properties

Certain quinolinone derivatives have been synthesized and characterized for their efficiency as antioxidants in lubricating greases. The study indicated that these compounds could decrease the total acid number and oxygen pressure drop in lubricating greases, showing their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Anti-inflammatory and Analgesic Agents

The synthesis of quinazolinone derivatives has explored their potential as anti-inflammatory and analgesic agents. Some newly synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their application in medical research focused on pain and inflammation management (Farag et al., 2012).

Antitumor Activities

Research into pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment has revealed remarkable antitumor activities against various cancer cell lines. This highlights the potential of such compounds in the development of new antitumor agents, offering a promising direction for cancer research (Montoya et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and the second intermediate is 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline. The final product is obtained by coupling these two intermediates through a condensation reaction.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "aniline", "morpholine", "chloroacetyl chloride", "4-chloroaniline", "2-aminoacetophenone", "2-chloroacetophenone", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "palladium on carbon", "hydrogen gas", "6-chloro-4-phenylquinolin-2(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n- React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to obtain 2-chloro-3-phenyl-1,3-dioxolane\n- React 2-chloro-3-phenyl-1,3-dioxolane with aniline and morpholine in the presence of chloroacetyl chloride to obtain 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n\nStep 2: Synthesis of 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 2-aminoacetophenone with 2-chloroacetophenone in the presence of sodium hydride to obtain 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester\n- React 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester with 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole in the presence of acetic anhydride and phosphorus oxychloride to obtain 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n\nStep 3: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 6-chloro-4-phenylquinolin-2(1H)-one with sodium hydroxide and acetic acid to obtain 6-chloro-4-phenylquinolin-2(1H)-ol\n- React 6-chloro-4-phenylquinolin-2(1H)-ol with 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate and palladium on carbon catalyst under hydrogen gas to obtain 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" ] } | |

CAS RN |

361170-83-4 |

Product Name |

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

Molecular Formula |

C30H26Cl2N4O3 |

Molecular Weight |

561.46 |

IUPAC Name |

6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38) |

InChI Key |

DXRLIZBIAHMWQH-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)

![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)